4-(4-Trifluoromethylbenzoyl)quinoline
Overview
Description
4-(4-Trifluoromethylbenzoyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethylbenzoyl)quinoline can be achieved through various methods. One common method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the quinoline ring . Another method involves the reaction of 4-quinolinylmethanone with 4-(trifluoromethyl)benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethylbenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
4-(4-Trifluoromethylbenzoyl)quinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other quinoline derivatives, making it effective against a wide range of bacterial and viral pathogens .
Comparison with Similar Compounds
Similar Compounds
4-Quinolinylmethanone: A precursor in the synthesis of this compound.
Trifluoromethylbenzoyl chloride: Used in the synthesis of various trifluoromethyl-substituted compounds.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the trifluoromethyl group, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound for research and industrial applications, distinguishing it from other quinoline derivatives .
Properties
IUPAC Name |
quinolin-4-yl-[4-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)12-7-5-11(6-8-12)16(22)14-9-10-21-15-4-2-1-3-13(14)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXMOQQCIYSBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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